molecular formula C14H15ClN2O4S B12924704 4(1H)-Pyrimidinone, 2-((3-chlorophenyl)sulfonyl)-6-(1-methylpropoxy)- CAS No. 284681-80-7

4(1H)-Pyrimidinone, 2-((3-chlorophenyl)sulfonyl)-6-(1-methylpropoxy)-

Cat. No.: B12924704
CAS No.: 284681-80-7
M. Wt: 342.8 g/mol
InChI Key: JAGUNJXHEZIXFZ-UHFFFAOYSA-N
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Description

6-(sec-Butoxy)-2-((3-chlorophenyl)sulfonyl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(sec-Butoxy)-2-((3-chlorophenyl)sulfonyl)pyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Introduction of the sec-Butoxy Group: The sec-butoxy group can be introduced via an alkylation reaction using sec-butyl halides in the presence of a base such as potassium carbonate.

    Sulfonylation: The 3-chlorophenylsulfonyl group can be introduced through a sulfonylation reaction using 3-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sec-butoxy group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions may target the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: Formation of sec-butyl ketone or sec-butyl carboxylic acid derivatives.

    Reduction: Formation of sulfide or thiol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of 6-(sec-Butoxy)-2-((3-chlorophenyl)sulfonyl)pyrimidin-4(3H)-one would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific biochemical pathways. The presence of the sulfonyl group suggests potential interactions with sulfhydryl-containing enzymes or proteins.

Comparison with Similar Compounds

Similar Compounds

    6-(sec-Butoxy)-2-((3-methylphenyl)sulfonyl)pyrimidin-4(3H)-one: Similar structure but with a methyl group instead of a chlorine atom.

    6-(sec-Butoxy)-2-((3-fluorophenyl)sulfonyl)pyrimidin-4(3H)-one: Similar structure but with a fluorine atom instead of a chlorine atom.

    6-(sec-Butoxy)-2-((3-bromophenyl)sulfonyl)pyrimidin-4(3H)-one: Similar structure but with a bromine atom instead of a chlorine atom.

Uniqueness

The unique combination of the sec-butoxy group and the 3-chlorophenylsulfonyl group in 6-(sec-Butoxy)-2-((3-chlorophenyl)sulfonyl)pyrimidin-4(3H)-one may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved properties for specific applications.

Properties

CAS No.

284681-80-7

Molecular Formula

C14H15ClN2O4S

Molecular Weight

342.8 g/mol

IUPAC Name

4-butan-2-yloxy-2-(3-chlorophenyl)sulfonyl-1H-pyrimidin-6-one

InChI

InChI=1S/C14H15ClN2O4S/c1-3-9(2)21-13-8-12(18)16-14(17-13)22(19,20)11-6-4-5-10(15)7-11/h4-9H,3H2,1-2H3,(H,16,17,18)

InChI Key

JAGUNJXHEZIXFZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=CC(=O)NC(=N1)S(=O)(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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